molecular formula C20H18Cl2NO5P B5068004 bis(4-chlorophenyl) (3,4-dimethoxyphenyl)amidophosphate

bis(4-chlorophenyl) (3,4-dimethoxyphenyl)amidophosphate

Cat. No. B5068004
M. Wt: 454.2 g/mol
InChI Key: CRXCHEDZFDDCMS-UHFFFAOYSA-N
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Description

The compound “bis(4-chlorophenyl) (3,4-dimethoxyphenyl)amidophosphate” is a complex organic molecule. It contains two 4-chlorophenyl groups, a 3,4-dimethoxyphenyl group, and an amidophosphate group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 4-chlorophenyl and 3,4-dimethoxyphenyl groups are aromatic rings, which could influence the compound’s overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. The presence of aromatic rings and a phosphate group could make it susceptible to certain types of reactions .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended for use in a biological context, its effects would depend on how it interacts with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound would depend on its intended applications. It could potentially be studied for use in various fields, such as medicine, materials science, or environmental science .

properties

IUPAC Name

N-bis(4-chlorophenoxy)phosphoryl-3,4-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2NO5P/c1-25-19-12-7-16(13-20(19)26-2)23-29(24,27-17-8-3-14(21)4-9-17)28-18-10-5-15(22)6-11-18/h3-13H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXCHEDZFDDCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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